molecular formula C24H25ClN2O3S B090398 (E)-N-(2-(((3-(4-Chlorophenyl)allyl)(methyl)amino)methyl)phenyl)-4-methoxybenzenesulfonamide CAS No. 1283519-40-3

(E)-N-(2-(((3-(4-Chlorophenyl)allyl)(methyl)amino)methyl)phenyl)-4-methoxybenzenesulfonamide

Cat. No. B090398
M. Wt: 457 g/mol
InChI Key: RUAOVVIUGUOYHA-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized using various organic chemistry techniques. For example, pinacol boronic esters, which are similar to part of the structure of the given compound, are often used as building blocks in organic synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Without more information, it’s difficult to provide a detailed analysis .

Scientific Research Applications

Sulfonamide-Based Medicinal Chemistry

Sulfonamides have a rich history in medicinal chemistry, being the first synthetic antimicrobial drugs introduced. The chemical structure of sulfonamides allows for a wide variety of biological activities, leading to extensive research and development efforts aimed at creating new therapeutic agents. Recent advances in sulfonamide-based chemistry have highlighted their versatility in drug discovery, including antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antidiabetic activities. These efforts underline the significant role sulfonamides play in the development of drugs with broad spectrum, high activity, and low toxicity (He Shichao et al., 2016).

Environmental Impact of Organochlorine Compounds

The environmental impact of organochlorine compounds, which share structural similarities with the compound of interest due to the presence of chlorophenyl groups, is a crucial area of research. These compounds, often used in pesticides and industrial processes, have raised concerns due to their persistence and potential toxicity in aquatic environments. Research into the fate, behavior, and degradation of such compounds is vital for assessing their environmental risk and developing strategies for mitigation and remediation. The study of chlorophenols, for example, provides insights into the moderate to high persistence of these compounds in the environment and their toxic effects on aquatic life, emphasizing the need for careful management and disposal (K. Krijgsheld & A. D. Gen, 1986).

Safety And Hazards

Without specific information on this compound, it’s challenging to provide a detailed safety and hazard analysis. As with any chemical compound, appropriate safety measures should be taken when handling it .

properties

IUPAC Name

N-[2-[[[(E)-3-(4-chlorophenyl)prop-2-enyl]-methylamino]methyl]phenyl]-4-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN2O3S/c1-27(17-5-6-19-9-11-21(25)12-10-19)18-20-7-3-4-8-24(20)26-31(28,29)23-15-13-22(30-2)14-16-23/h3-16,26H,17-18H2,1-2H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUAOVVIUGUOYHA-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC=CC1=CC=C(C=C1)Cl)CC2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C/C=C/C1=CC=C(C=C1)Cl)CC2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(2-(((3-(4-Chlorophenyl)allyl)(methyl)amino)methyl)phenyl)-4-methoxybenzenesulfonamide

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